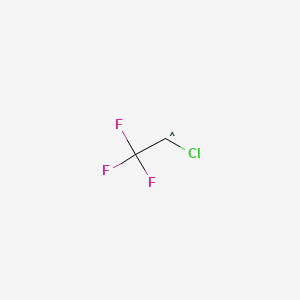

1-Chloro-2,2,2-trifluoroethyl radical

Description

Contextualization of Fluorinated and Chlorinated Radicals in Modern Chemistry

Halogenated alkyl radicals, particularly those containing fluorine and chlorine, are pivotal intermediates in contemporary organic chemistry. acs.orgiu.edu The introduction of halogen atoms into an alkyl chain profoundly alters the radical's stability, reactivity, and selectivity compared to its non-halogenated counterparts. Fluorine, being the most electronegative element, imparts unique properties to organic molecules, including enhanced thermal stability, lipophilicity, and metabolic resistance. nih.govrsc.org Consequently, fluoroalkyl radicals are crucial for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. rsc.org

Chlorinated radicals are also of great importance, historically serving as key intermediates in large-scale industrial processes. wikipedia.org Modern synthetic methods have evolved significantly from early techniques that often relied on toxic reagents like tin hydrides. acs.org The contemporary focus is on developing greener and more efficient methods for generating these radicals, with photoredox catalysis emerging as a powerful tool that utilizes visible light to initiate radical reactions under mild conditions. iu.edu This shift allows for greater control and broader applicability in complex molecule synthesis. acs.org The dual presence of chlorine and fluorine in a radical species, such as the 1-chloro-2,2,2-trifluoroethyl radical, combines the distinct electronic influences of both halogens, offering unique reactivity profiles for specialized synthetic applications.

Significance of 1-Chloro-2,2,2-trifluoroethyl Radical within Fluorinated Organic Synthesis and Environmental Science

The 1-chloro-2,2,2-trifluoroethyl radical (•CHClCF₃) holds specific importance in two distinct scientific domains:

In Fluorinated Organic Synthesis: The trifluoromethyl (CF₃) group is a highly sought-after moiety in drug discovery and agricultural science due to its ability to enhance a molecule's efficacy and stability. nih.govrsc.org The 1-chloro-2,2,2-trifluoroethyl radical serves as a reactive intermediate for introducing the -CHClCF₃ fragment into organic structures. This radical can be generated from its parent compound, 1-chloro-2,2,2-trifluoroethane (HCFC-133a), and utilized in various addition and substitution reactions. rsc.org Its utility lies in its capacity to act as a building block for more complex fluorinated molecules, enabling the construction of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net

In Environmental Science: The study of the 1-chloro-2,2,2-trifluoroethyl radical is crucial for understanding the atmospheric chemistry of hydrochlorofluorocarbons (HCFCs). HCFCs, such as HCFC-133a, were introduced as transitional replacements for the more ozone-damaging chlorofluorocarbons (CFCs). wikipedia.org In the atmosphere, these compounds can break down under the influence of UV radiation or react with hydroxyl radicals (•OH) to form halogenated alkyl radicals. researchgate.netchemtube3d.com The subsequent reactions of the 1-chloro-2,2,2-trifluoroethyl radical contribute to the atmospheric degradation pathways of these pollutants. Understanding the lifecycle of this radical helps scientists model the environmental impact and ozone depletion potential of its parent compounds, providing data for environmental regulations and the development of more benign alternatives. researchgate.netresearchgate.net

Historical Overview of Radical Chemistry with Halogenated Species

The field of radical chemistry began in 1900 with Moses Gomberg's discovery of the triphenylmethyl radical, the first identified organic free radical. researchgate.net However, the practical use of halogenated organic compounds predates this discovery, with chloroethane (B1197429) being synthesized as early as the 15th century. wikipedia.org The systematic study and synthesis of haloalkanes and their reactions flourished in the 19th century, running parallel to the development of modern organic chemistry. wikipedia.org

Free-radical halogenation quickly became a fundamental industrial process for producing compounds like chloroform (B151607) and dichloromethane, typically initiated by UV light. wikipedia.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org For many years, laboratory-scale radical reactions were dominated by the use of organotin hydrides, a period often referred to as the "tyranny of tin" due to the toxicity and difficulty of removing tin byproducts. acs.org The drive to overcome these limitations spurred the development of alternative, cleaner methods for radical generation, leading to the modern era of catalysis, particularly photoredox catalysis, which offers milder and more selective transformations. acs.orgiu.edu

Research Findings and Data

The 1-chloro-2,2,2-trifluoroethyl radical is primarily studied as a transient species in gas-phase reactions or as an intermediate in synthetic transformations.

Properties of the 1-Chloro-2,2,2-trifluoroethyl Radical Below is a table summarizing the key computed properties of the radical.

| Property | Value |

| Molecular Formula | C₂HClF₃ |

| Molecular Weight | 117.48 g/mol |

| CAS Number | 28760-99-8 |

| InChI Key | CTENKSWCSGOOLI-UHFFFAOYSA-N |

| Canonical SMILES | C(C(F)(F)F)Cl |

Data sourced from PubChem. nih.gov

Table of Compounds

Properties

CAS No. |

28760-99-8 |

|---|---|

Molecular Formula |

C2HClF3 |

Molecular Weight |

117.48 g/mol |

InChI |

InChI=1S/C2HClF3/c3-1-2(4,5)6/h1H |

InChI Key |

CTENKSWCSGOOLI-UHFFFAOYSA-N |

SMILES |

[CH](C(F)(F)F)Cl |

Canonical SMILES |

[CH](C(F)(F)F)Cl |

Other CAS No. |

28760-99-8 |

Synonyms |

1-chloro-2,2,2-trifluoroethyl radical |

Origin of Product |

United States |

Mechanistic Pathways for the Generation of the 1 Chloro 2,2,2 Trifluoroethyl Radical

Homolytic Bond Cleavage Precursors and Initiation Methods

Homolytic bond cleavage involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons. This process is a common route to generate radical species and can be initiated through various energy inputs.

Photochemical Dissociation (e.g., from Chlorofluorocarbons)

Photochemical dissociation, or photolysis, is a primary pathway for the generation of the 1-chloro-2,2,2-trifluoroethyl radical in the atmosphere. The precursor molecule, 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), undergoes photolytic cleavage when exposed to ultraviolet (UV) radiation. In the troposphere, HCFC-123 is primarily degraded by reaction with hydroxyl radicals (•OH). inchem.org However, at higher altitudes in the stratosphere, direct photolysis by shorter wavelength UV radiation can occur.

The fundamental reaction involves the homolytic cleavage of a carbon-chlorine (C-Cl) bond, which is weaker than the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds within the HCFC-123 molecule. The process can be represented as:

CF₃CHCl₂ + hν → •CHClCF₃ + Cl•

The energy of the incoming photon (hν) must exceed the bond dissociation energy of the C-Cl bond in HCFC-123 to induce this cleavage. While HCFC-123 does not absorb significantly at wavelengths greater than 290 nm, it can be photolyzed by sunlight at higher altitudes where more energetic UV radiation is present. nih.gov The atmospheric lifetime of HCFC-123 is estimated to be approximately 1.3 to 2 years, with its degradation contributing to the formation of radicals that can participate in atmospheric chemical cycles. ecetoc.org

Thermal Decomposition Processes

Thermal decomposition provides another avenue for the generation of the 1-chloro-2,2,2-trifluoroethyl radical. When subjected to high temperatures, precursor molecules like HCFC-123 can undergo homolytic bond fission. The elevated thermal energy overcomes the activation barrier for the cleavage of the C-Cl bond, leading to the formation of the desired radical and a chlorine atom.

CF₃CHCl₂ → •CHClCF₃ + Cl•

Studies on the thermal decomposition of various fluorocarbons have shown that these processes typically occur at elevated temperatures, often in the gas phase. nih.gov For instance, the thermal decomposition of similar compounds like 1,1,2-trifluoro-1,2-dichloroethane has been studied in flow reactors at temperatures ranging from 973 to 1123 K. fluorine1.ru The decomposition of HCFC-123 under such conditions would similarly favor the cleavage of the weakest bond, which is the C-Cl bond, to yield the 1-chloro-2,2,2-trifluoroethyl radical. The products of such high-temperature decompositions can be complex, often leading to a cascade of subsequent radical reactions. fluorine1.rufluorine1.ru

Electrochemical Generation Routes

Electrochemical methods offer a controlled and often highly selective means of generating radical species. The 1-chloro-2,2,2-trifluoroethyl radical can be generated via the electrochemical reduction of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) at a cathode. This process involves the transfer of an electron to the HCFC-123 molecule, leading to the cleavage of a C-Cl bond.

The reaction at the cathode can be depicted as:

CF₃CHCl₂ + e⁻ → [CF₃CHCl₂]•⁻ → •CHClCF₃ + Cl⁻

Research on the electrochemical reduction of related chlorofluorocarbons (CFCs) and HCFCs, such as 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), has demonstrated the feasibility of such transformations. researchgate.netresearchgate.net These studies often utilize cathodes made of materials like silver or vitreous carbon and are conducted in organic or mixed aqueous-organic solvents. The potential at which the reduction occurs is a critical parameter and can be determined using techniques like cyclic voltammetry. The generated 1-chloro-2,2,2-trifluoroethyl radical can then participate in further reactions in the electrochemical cell.

Radical Addition and Atom Transfer Reactions Leading to Formation

In addition to the direct decomposition of precursors, the 1-chloro-2,2,2-trifluoroethyl radical can also be formed through reactions involving the addition of atoms to unsaturated compounds or the transfer of atoms between molecules.

Addition of Halogen Atoms to Unsaturated Fluoro-compounds

The addition of a chlorine atom to an unsaturated fluoro-compound, specifically trifluoroethylene (B1203016) (CF₂=CHF), can lead to the formation of the 1-chloro-2,2,2-trifluoroethyl radical. In this reaction, the chlorine atom attacks the double bond of the trifluoroethylene molecule.

Cl• + CF₂=CHF → •CF₂CHClF or •CHFCCF₂Cl

The regioselectivity of this addition is a key consideration. Based on studies of chlorine atom addition to other alkenes, the chlorine atom will preferentially add to the less substituted carbon of the double bond. rsc.org In the case of trifluoroethylene, the addition of the chlorine atom to the CHF carbon would lead to the formation of the •CF₂CHClF radical, while addition to the CF₂ carbon would result in the •CHFCCF₂Cl radical. The formation of the more stable radical is generally favored.

Halogen Atom Transfer (XAT) from Precursors

Halogen Atom Transfer (XAT) is a significant process in radical chemistry for the generation of carbon-centered radicals. nih.gov In this context, the 1-chloro-2,2,2-trifluoroethyl radical can be formed by the abstraction of a chlorine atom from a suitable precursor, such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), by another radical species (R•).

R• + CF₃CHCl₂ → R-Cl + •CHClCF₃

The driving force for this reaction is the formation of a more stable radical or a stronger R-Cl bond. This method is particularly useful in synthetic chemistry where the initiating radical (R•) can be generated under mild conditions, for example, through photoredox catalysis. The XAT process allows for the generation of the target radical in a controlled manner, enabling its subsequent use in various chemical transformations. The atmospheric degradation of HCFC-123 by hydroxyl radicals can also be considered a form of atom transfer, where a hydrogen atom is abstracted, but XAT specifically refers to the transfer of a halogen atom. inchem.org

Data Tables

Table 1: Precursors for the Generation of 1-Chloro-2,2,2-trifluoroethyl Radical

| Precursor Compound | Chemical Formula | Generation Method |

| 1,1-Dichloro-2,2,2-trifluoroethane | CF₃CHCl₂ | Photochemical Dissociation, Thermal Decomposition, Electrochemical Reduction, Halogen Atom Transfer |

| Trifluoroethylene | CF₂=CHF | Addition of Chlorine Atom |

Table 2: Research Findings on Radical Generation

| Generation Method | Precursor | Key Findings |

| Photochemical Dissociation | 1,1-Dichloro-2,2,2-trifluoroethane | Atmospheric degradation initiated by UV radiation and hydroxyl radicals. inchem.orgecetoc.org |

| Thermal Decomposition | 1,1,2-trifluoro-1,2-dichloroethane (analogous) | Occurs at high temperatures (973–1123 K) in flow reactors. fluorine1.ru |

| Electrochemical Reduction | 1,1,2-trichloro-1,2,2-trifluoroethane (analogous) | Can be achieved at silver or carbon cathodes in organic solvents. researchgate.netresearchgate.net |

| Halogen Atom Transfer | 1,1-Dichloro-2,2,2-trifluoroethane | Can be initiated by other radical species, useful in synthetic chemistry. nih.gov |

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process in chemistry where a single electron is transferred from a donor molecule to an acceptor molecule, leading to the formation of radical ions. libretexts.org This process is central to many redox reactions, including those in photoredox catalysis and electrochemistry, and provides a powerful method for the generation of reactive radical intermediates under mild conditions. libretexts.orgacs.org The feasibility of an SET event is governed by the redox potentials of the donor and acceptor species. In the context of generating the 1-chloro-2,2,2-trifluoroethyl radical, SET mechanisms can proceed through either the oxidation of a nucleophilic precursor or the reduction of an electrophilic precursor.

The generation of the 1-chloro-2,2,2-trifluoroethyl radical via the oxidative single electron transfer from a nucleophilic precursor is a mechanistically plausible but less commonly documented pathway. The logical nucleophilic precursor for this transformation would be the 1-chloro-2,2,2-trifluoroethanide anion ([CHClCF₃]⁻). This carbanion, being electron-rich, can theoretically donate a single electron to a suitable oxidant to form the target radical.

This process can be initiated by chemical oxidants with a sufficiently high electron affinity or through electrochemical oxidation. In such a scenario, the carbanion would be generated in situ from a suitable precursor, such as 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a), by deprotonation with a strong base. The subsequent single electron oxidation of the resulting anion would yield the 1-chloro-2,2,2-trifluoroethyl radical.

While direct experimental evidence for the SET oxidation of the 1-chloro-2,2,2-trifluoroethanide anion is not extensively reported in the literature, the principle is well-established for other carbanionic species in organic chemistry. thieme-connect.de For instance, enolates and other carbanions can undergo SET oxidation to generate the corresponding radicals, which can then participate in various coupling reactions. thieme-connect.de The application of photoredox catalysis, which utilizes photocatalysts that can be excited by visible light to become potent single-electron oxidants, represents a promising strategy for achieving such transformations under mild conditions. acs.org

Table 1: Hypothetical Parameters for Oxidative Generation

| Parameter | Description |

| Precursor | 1-chloro-2,2,2-trifluoroethanide anion ([CHClCF₃]⁻) |

| Generation of Precursor | Deprotonation of 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) |

| Oxidation Method | Chemical (e.g., with a high-potential quinone) or Electrochemical |

| Key Intermediate | 1-chloro-2,2,2-trifluoroethanide anion |

| Process | Single Electron Transfer (Oxidation) |

The reductive generation of the 1-chloro-2,2,2-trifluoroethyl radical from an electrophilic precursor via a single electron transfer is a well-documented process. A prominent example is the one-electron reduction of the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). In this process, halothane acts as the electrophilic precursor, accepting an electron from a reducing agent.

The initial step involves the transfer of a single electron to the halothane molecule, forming a transient radical anion. This radical anion is unstable and rapidly undergoes dissociative electron transfer, leading to the cleavage of the carbon-bromine bond, which is weaker than the carbon-chlorine bond. This fragmentation results in the formation of a bromide ion and the 1-chloro-2,2,2-trifluoroethyl radical.

The reaction sequence is as follows: CF₃CHBrCl + e⁻ → [CF₃CHBrCl]•⁻ [CF₃CHBrCl]•⁻ → •CHClCF₃ + Br⁻

This reductive pathway has been observed in radiation chemistry studies of aqueous solutions of halothane. The formation of the 1-chloro-2,2,2-trifluoroethyl radical is the initial and primary event following the one-electron reduction of halothane. Once generated, this radical can participate in several competing reactions, including hydrogen atom abstraction, addition to molecular oxygen, or further reduction.

Table 2: Research Findings on Reductive Generation of the 1-Chloro-2,2,2-trifluoroethyl Radical

| Precursor | Reducing Agent/Method | Key Intermediates | Product | Reference |

| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | Radiation-induced one-electron reduction in aqueous solution | [CF₃CHBrCl]•⁻ (Radical anion) | 1-Chloro-2,2,2-trifluoroethyl radical (•CHClCF₃) and Bromide ion (Br⁻) | Mönig, J., et al. (1983) |

This reductive approach is not limited to radiation-induced processes and can be achieved using various reducing agents, including certain transition metal complexes in lower oxidation states or through electrochemical reduction at a cathode. The choice of the precursor is critical, with the presence of a good leaving group (like bromide) facilitating the fragmentation of the intermediate radical anion.

Reactivity and Reaction Dynamics of the 1 Chloro 2,2,2 Trifluoroethyl Radical

Radical Addition Reactions to Multiple Bonds

The 1-chloro-2,2,2-trifluoroethyl radical readily adds across carbon-carbon, carbon-oxygen, and carbon-nitrogen multiple bonds. These reactions are fundamental to the construction of more complex fluorinated molecules.

Regioselective and Stereoselective Addition to Alkenes

While specific experimental studies detailing the regioselectivity and stereoselectivity of the 1-chloro-2,2,2-trifluoroethyl radical addition to alkenes are not extensively documented in readily available literature, the expected outcome can be predicted based on well-established principles of free-radical additions. masterorganicchemistry.comlibretexts.org Radical additions to alkenes are known to proceed via an anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org This preference is dictated by the formation of the most stable radical intermediate during the propagation step. youtube.com

When the CF3CHCl• radical adds to an alkene, it will preferentially attack the less substituted carbon of the double bond. This ensures that the new radical center is formed on the more substituted carbon, where it can be better stabilized by hyperconjugation and inductive effects.

The general mechanism proceeds as follows:

Initiation: Formation of the CF3CHCl• radical from a suitable precursor.

Propagation Step 1: The CF3CHCl• radical adds to the alkene at the less substituted carbon.

Propagation Step 2: The resulting alkyl radical abstracts an atom (e.g., a hydrogen or halogen) from a donor molecule to form the final product and regenerate a radical to continue the chain. youtube.com

The stereoselectivity of such additions is often not high, typically resulting in a mixture of syn and anti addition products, as the intermediate radical can often undergo rotation before the final atom transfer step. masterorganicchemistry.com

Table 1: Expected Regioselectivity in the Addition of CF3CHCl• to Alkenes

| Alkene Substrate | Attacking Radical | Intermediate Radical | Major Product (Anti-Markovnikov) |

|---|---|---|---|

| Propene (CH3-CH=CH2) | CF3CHCl• | CH3-C•H-CH2-CHCl-CF3 (Secondary) | 1-Chloro-3-(1-chloro-2,2,2-trifluoroethyl)propane |

| 1-Butene (CH3-CH2-CH=CH2) | CF3CHCl• | CH3-CH2-C•H-CH2-CHCl-CF3 (Secondary) | 1-Chloro-3-(1-chloro-2,2,2-trifluoroethyl)butane |

Addition to Alkynes

The addition of haloalkyl radicals to alkynes is a powerful method for the synthesis of functionalized alkenes. rsc.orgrsc.org Similar to the reactions with alkenes, the addition of the 1-chloro-2,2,2-trifluoroethyl radical to alkynes is expected to be regioselective, governed by the stability of the intermediate vinyl radical. The radical will add to the less substituted carbon of the alkyne.

The resulting vinyl radical can then be trapped to form a tetra-substituted alkene. nih.gov The stereochemistry of the final product (E or Z isomer) depends on the nature of the trapping agent and the reaction conditions. Computational studies on similar radicals, like the trifluoromethyl radical, show that the energy barriers for addition to alkynes can be competitive with other reactive sites in the molecule, such as aromatic rings. researchgate.net

Addition to Carbonyl and Nitrile Functionalities

The reactivity of the 1-chloro-2,2,2-trifluoroethyl radical towards carbonyl (C=O) and nitrile (C≡N) groups is less common than addition to C=C and C≡C bonds. Radical additions to these polar multiple bonds are generally more challenging. However, the cyano group in nitriles can act as a radical acceptor in cascade reactions, leading to the formation of cyclic structures. rsc.org The electrophilic nature of the carbonyl carbon makes it a poor target for electrophilic radicals. The success of such an addition would depend on the specific electronic characteristics of the radical and the substrate.

Reactivity with Aromatic and Heteroaromatic Systems

The reaction of fluoroalkyl radicals with aromatic and heteroaromatic systems is a key method for introducing fluorinated moieties into these important scaffolds. The trifluoromethylation of pyridine (B92270) rings with trifluoromethyl radicals is known to produce a mixture of isomers, highlighting the high and often difficult-to-control reactivity of such radicals. chemrxiv.org By analogy, the 1-chloro-2,2,2-trifluoroethyl radical is expected to react with aromatic systems like benzene (B151609) and heteroaromatics like pyridine.

The reaction likely proceeds via the addition of the radical to the aromatic ring to form a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom (oxidation) yields the substituted aromatic product. The regioselectivity of these reactions can be complex and is influenced by both steric and electronic factors of the radical and the aromatic substrate. Several products containing a trifluoroethyl group attached to a benzene or pyridine ring are known, suggesting such reactions are synthetically accessible. nist.govscbt.comresearchgate.net For example, the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) has been achieved through the reaction of 2-chloro-3-hydroxypyridine (B146414) with 2-chloro-1,1,1-trifluoroethane (B1216089), a precursor to the radical. researchgate.net

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction is a fundamental reaction pathway for free radicals. osti.gov The 1-chloro-2,2,2-trifluoroethyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) and a new radical (R•).

Kinetics and Thermodynamics of C-H Bond Abstraction

ΔH = BDE (C-H in donor) - BDE (C-H in CF3CH2Cl)

The BDE of the C-H bond in the parent alkane, 1-chloro-2,2,2-trifluoroethane, is a key parameter. Abstraction will be thermodynamically favorable if the C-H bond in the donor molecule is weaker than the C-H bond formed in the product.

The reactivity of C-H bonds towards radical abstraction generally follows the order: tertiary > secondary > primary. libretexts.org This is because the stability of the resulting alkyl radical follows the same trend. Therefore, the 1-chloro-2,2,2-trifluoroethyl radical will preferentially abstract a hydrogen atom from a tertiary carbon center over a primary or secondary one.

Kinetic studies on the hydrogen abstraction reactions of similar halogenated aldehydes with OH radicals show that the presence of fluorine and chlorine atoms significantly influences the reaction barriers and rate constants. rsc.org While specific kinetic data for the CF3CHCl• radical abstracting hydrogen from various organic substrates is scarce, the principles of radical stability and bond strength provide a reliable framework for predicting its reactivity. youtube.com

Table 2: Bond Dissociation Energies (BDEs) of Various C-H Bonds and Predicted Favorability of Abstraction by CF3CHCl•

| C-H Bond Location | Example Molecule | Approximate BDE (kcal/mol) | Thermodynamic Favorability of H-Abstraction |

|---|---|---|---|

| Primary (1°) | Ethane (CH3-CH3) | 101 | Less Favorable |

| Secondary (2°) | Propane (CH3-CH2-CH3) | 98 | Favorable |

| Tertiary (3°) | Isobutane ((CH3)3CH) | 96 | More Favorable |

| Allylic | Propene (CH2=CH-CH3) | 87 | Very Favorable |

| Benzylic | Toluene (Ph-CH3) | 89 | Very Favorable |

(Note: The BDE of the C-H bond in CF3CH2Cl is needed for precise calculation, but the trend shows that abstraction from weaker C-H bonds is more likely.)

Halogen Atom Transfer and Substitution Reactions

Halogen atom transfer (XAT) represents another crucial class of reactions for the 1-chloro-2,2,2-trifluoroethyl radical. These can occur via intermolecular or intramolecular pathways.

Intermolecular Halogen Atom Transfer

Intermolecular halogen atom transfer involves the transfer of a halogen atom between two different chemical species. The 1-chloro-2,2,2-trifluoroethyl radical can either abstract a halogen atom from a suitable donor or, more commonly, serve as a chlorine atom donor to another radical or a coordinatively unsaturated metal center.

The activation of carbon-halogen bonds by radical species is a fundamental process in organic synthesis. unirioja.esnih.gov For instance, α-aminoalkyl radicals have been shown to be effective halogen-atom transfer agents for the activation of alkyl and aryl halides. nih.gov The rate of these reactions is highly dependent on the strength of the carbon-halogen bond being broken, with the general reactivity trend being C-I > C-Br > C-Cl > C-F. unirioja.es

In the context of the CF3CHCl• radical, a key reaction is the abstraction of its chlorine atom by another, more stable or persistent radical (R•), or a species that forms a stronger bond with chlorine.

Reaction Scheme: CF₃CHCl• + R• → CF₃CH• (vinylidene radical precursor) + R-Cl

Conversely, the generation of the CF3CHCl• radical can be achieved by the abstraction of a halogen from a precursor molecule by a highly reactive radical.

Intramolecular Halogen Migration

Intramolecular halogen migration, or a halogen shift, involves the relocation of a halogen atom within the radical itself. A common example is a 1,2-shift, where the halogen moves to an adjacent carbon atom.

While 1,2-migrations are known for various atoms and groups, 1,2-halogen shifts in radicals are often thermodynamically or kinetically disfavored compared to other reaction pathways. However, studies on related radicals have shown that such migrations are possible. For example, research on the 1,1,2-trifluoroethyl radical (•CF₂CH₂F), formed from the reaction of energetic tritium (B154650) with 1,1,2-trifluoroethylene, suggested a 1,2-fluorine migration. rsc.org Similarly, selective 1,2-halogen migrations have been demonstrated in haloallenyl ketones under catalytic conditions. nih.gov

For the 1-chloro-2,2,2-trifluoroethyl radical, a hypothetical 1,2-chlorine shift would lead to the 2-chloro-1,1,1-trifluoroethyl radical:

CF₃-C•HCl ⇌ •CF₂-CHClF

Computational studies are generally required to determine the feasibility and the energy barrier associated with such an intramolecular rearrangement. To date, specific experimental or computational studies confirming this migration in the CF3CHCl• radical are not prominent in the literature.

Radical Coupling and Disproportionation Reactions

At high concentrations, radical-radical reactions become significant. For the 1-chloro-2,2,2-trifluoroethyl radical, these reactions include dimerization (self-coupling) and cross-coupling with other radical species.

Dimerization Pathways

Dimerization involves the combination of two 1-chloro-2,2,2-trifluoroethyl radicals to form a stable, non-radical product. This self-reaction is a key termination step in radical chain processes. The coupling can occur through the radical center on the carbon atom, leading to the formation of a new carbon-carbon bond.

Reaction Scheme: 2 CF₃CHCl• → CF₃CHCl-CHClCF₃

The product of this reaction is 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. This dimerization is expected to be a fast, diffusion-controlled reaction with a very low activation energy, typical for many radical recombination reactions.

Cross-Coupling with other Radical Species

The 1-chloro-2,2,2-trifluoroethyl radical can also undergo cross-coupling reactions with other types of radicals (R•) present in the reaction mixture. These reactions are synthetically important as they allow for the formation of new carbon-carbon bonds under mild conditions. chemrxiv.org

Reaction Scheme: CF₃CHCl• + R• → CF₃CHCl-R

The success and selectivity of such cross-coupling reactions are often governed by the "persistent radical effect". thieme-connect.de If one radical is significantly more stable (persistent) than the other (transient), the transient radical will preferentially couple with the persistent one rather than dimerizing. thieme-connect.de

Modern synthetic methods, often employing photoredox or transition-metal catalysis, have enabled the cross-coupling of various radical species, including those bearing trifluoromethyl groups. nih.govacs.org For example, methods have been developed for the cross-coupling of α-hydroxytrifluoroethyl radicals with aryl bromides. acs.org While specific examples utilizing the 1-chloro-2,2,2-trifluoroethyl radical are not widely reported, its participation in such cross-coupling schemes is mechanistically plausible, providing a potential route to complex fluorinated molecules.

Table 2: Summary of Compound Names

| Systematic Name | Common/Code Name | Molecular Formula |

| 1-Chloro-2,2,2-trifluoroethyl radical | - | C₂HClF₃• |

| 1-Chloro-2,2,2-trifluoroethane | HCFC-123 | C₂H₂ClF₃ |

| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | - | C₄H₂Cl₂F₆ |

| 1,1,2-Trifluoroethyl radical | - | C₂H₂F₃• |

| 1,1,2-Trifluoroethylene | - | C₂HF₃ |

| Methanethiol | Methyl mercaptan | CH₄S |

| Dimethylamine | - | C₂H₇N |

| Methanol | - | CH₄O |

| tert-Butane | - | C₄H₁₀ |

| Hydroxyl radical | - | •OH |

Rearrangement Processes and Fragmentation Pathways

The fate of the 1-chloro-2,2,2-trifluoroethyl radical is primarily dictated by its unimolecular decomposition, which involves intramolecular rearrangements and fragmentation. These processes are critical in determining the subsequent chemical reactions and the final products formed. Theoretical studies on similar haloalkyl and haloalkoxy radicals provide significant insights into the likely pathways for the decomposition of CF3CHCl•. The principal fragmentation routes involve the cleavage of the carbon-carbon (C-C) or carbon-chlorine (C-Cl) bonds.

Intramolecular rearrangements, such as β-scission, are fundamental processes in radical chemistry. researchgate.net In the context of the 1-chloro-2,2,2-trifluoroethyl radical, β-scission would involve the cleavage of a bond beta to the radical center. The two primary β-scission pathways for the CF3CHCl• radical are C-C bond cleavage and C-Cl bond cleavage.

C-C Bond Scission: This pathway leads to the formation of a trifluoromethyl radical (•CF3) and chlorofluorocarbene (:CHF).

C-Cl Bond Scission (β-elimination of a chlorine atom): This is a more accurately described fragmentation pathway, leading to the formation of 1,1,2-trifluoroethene (CF2=CHF) and a chlorine atom (Cl•).

Computational studies on analogous haloalkoxy radicals, such as the CF3CFClO• radical, have shown that the elimination of a chlorine atom is a dominant decomposition channel compared to C-C bond scission. researchgate.net This preference is attributed to a lower energy barrier for the Cl elimination pathway. For the CF3CHCl• radical, a similar trend is expected, with the β-elimination of a chlorine atom being a major fragmentation route.

The process of β-scission is a key step in the thermal cracking of hydrocarbons and other organic compounds, leading to the formation of smaller, often more stable molecules and new radical species that can propagate reaction chains. researchgate.net

The kinetics of the decomposition and dissociation of the 1-chloro-2,2,2-trifluoroethyl radical are typically investigated using computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, coupled with statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine rate constants. researchgate.net These theoretical approaches allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies for various decomposition channels.

While specific experimental kinetic data for the unimolecular decomposition of the 1-chloro-2,2,2-trifluoroethyl radical is scarce, theoretical studies on related haloalkoxy radicals provide valuable comparative data. For instance, a computational study on the decomposition of the CF3CCl2O• radical, which also features C-C and C-Cl cleavage pathways, provides insight into the relative energetics. researchgate.net

Table 1: Calculated Energy Barriers for the Decomposition of the CF3CCl2O• Radical researchgate.net This table is provided for illustrative purposes to show typical energy barriers in a related compound.

| Decomposition Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| C-C Bond Scission | TS for C-C cleavage | 8.6 |

| Cl Elimination | TS for Cl elimination | 6.5 |

The data in Table 1 indicates that for the CF3CCl2O• radical, the energy barrier for chlorine elimination is significantly lower than that for C-C bond scission, suggesting that Cl elimination is the kinetically favored pathway. researchgate.net A similar relationship is anticipated for the 1-chloro-2,2,2-trifluoroethyl radical, where the dissociation of the C-Cl bond to form 1,1,2-trifluoroethene and a chlorine atom is likely to be the dominant decomposition route.

The rate constants for these decomposition reactions are temperature and pressure-dependent. Theoretical calculations using canonical transition state theory (CTST) can provide estimates for these rate constants. For the CF3CCl2O• radical, the rate constants at 298 K and 1 atm pressure were calculated to be 6.7 × 10⁶ s⁻¹ for C-C bond scission and 1.1 × 10⁸ s⁻¹ for Cl elimination, further supporting the dominance of the Cl elimination pathway. researchgate.net

Table 2: Calculated Rate Constants for the Decomposition of the CF3CCl2O• Radical at 298 K and 1 atm researchgate.net This table is provided for illustrative purposes to show typical rate constants in a related compound.

| Decomposition Pathway | Calculated Rate Constant (s⁻¹) |

| C-C Bond Scission | 6.7 × 10⁶ |

| Cl Elimination | 1.1 × 10⁸ |

Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that the identified transition states connect the reactant radical to the expected products, providing further confidence in the proposed decomposition mechanisms. researchgate.net For the 1-chloro-2,2,2-trifluoroethyl radical, such calculations would be essential to definitively map out the potential energy surface for its rearrangement and fragmentation.

Synthetic Applications of the 1 Chloro 2,2,2 Trifluoroethyl Radical in Organic Synthesis

Formation of C-C Bonds for Fluorinated Building Blocks

The generation and subsequent reaction of the 1-chloro-2,2,2-trifluoroethyl radical provide a direct pathway for the creation of carbon-carbon bonds, leading to the synthesis of diverse fluorinated building blocks. These building blocks are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the profound effects that fluorine incorporation can have on a molecule's physical, chemical, and biological properties.

Stereoselective and Regioselective Functionalization

The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis. While radical reactions have historically been perceived as unselective, significant progress has been made in controlling their outcomes. docbrown.info The regioselectivity of radical additions is often governed by the stability of the resulting radical intermediate. fujifilm.comresearchgate.net For instance, in the radical halogenation of alkanes, the halogen atom is preferentially abstracted from the position that leads to the most stable radical, which is typically the most substituted carbon atom. fujifilm.com This principle of forming the more stable radical intermediate also influences the addition of radicals to unsaturated systems like alkenes and alkynes. acs.org

In the context of the 1-chloro-2,2,2-trifluoroethyl radical, its addition to unsymmetrical alkenes or alkynes is expected to proceed with a degree of regioselectivity. The electrophilic nature of fluorinated radicals can influence their reactivity towards electron-rich or electron-deficient multiple bonds. nih.gov The stereoselectivity of these reactions can be influenced by various factors, including the use of chiral auxiliaries or catalysts to control the facial selectivity of the radical attack. cmu.edu While specific studies detailing the stereoselective and regioselective functionalization of the 1-chloro-2,2,2-trifluoroethyl radical are not abundant in the readily available literature, the general principles of stereoselective radical reactions provide a framework for predicting and achieving desired outcomes. docbrown.info

Introduction of the CF3CHCl- Moiety

The primary application of the 1-chloro-2,2,2-trifluoroethyl radical in C-C bond formation is the direct introduction of the CF3CHCl- group into organic substrates. This can be achieved through the radical addition to various unsaturated compounds, such as alkenes and alkynes. The generation of the CF3CHCl• radical can be accomplished through various methods, including the homolytic cleavage of a precursor molecule like 1,1-dichloro-2,2,2-trifluoroethane under the influence of heat or light.

The addition of this radical to a carbon-carbon double or triple bond results in the formation of a new carbon-centered radical, which can then be quenched by a hydrogen atom donor or undergo further reactions to yield the final product. This methodology provides a direct route to compounds containing the synthetically versatile CF3CHCl- unit, which can serve as a precursor for further chemical transformations.

Construction of Fluorinated Heterocycles and Complex Molecules

Fluorinated heterocyclic compounds are of immense importance in the pharmaceutical and agrochemical industries. youtube.com The 1-chloro-2,2,2-trifluoroethyl radical can be a valuable tool in the synthesis of such molecules. Radical cyclization reactions initiated by the intramolecular addition of a radical onto an unsaturated bond are a powerful method for constructing cyclic systems. By strategically placing a double or triple bond within a molecule containing a precursor to the 1-chloro-2,2,2-trifluoroethyl radical, it is possible to initiate a cascade of reactions leading to the formation of complex, fluorinated heterocyclic structures.

Furthermore, the intermolecular addition of the CF3CHCl• radical to appropriately functionalized building blocks can be a key step in the convergent synthesis of complex molecules. The resulting products, containing the CF3CHCl- moiety, can then be elaborated through various synthetic transformations to build up molecular complexity.

Role in Polymerization Processes

Radical polymerization is a fundamental and widely used method for the synthesis of a vast array of polymers. acs.orgsigmaaldrich.com The process involves the initiation, propagation, and termination of polymer chains by radical intermediates. rsc.org The 1-chloro-2,2,2-trifluoroethyl radical can play a significant role in both conventional and controlled radical polymerization processes.

Initiation of Free Radical Polymerization

Table 1: Potential Monomers for Polymerization Initiated by the 1-Chloro-2,2,2-trifluoroethyl Radical

| Monomer Class | Specific Examples | Resulting Polymer Type |

| Styrenics | Styrene | Polystyrene derivatives |

| Acrylates | Methyl acrylate, Ethyl acrylate | Polyacrylate derivatives |

| Methacrylates | Methyl methacrylate | Polymethacrylate derivatives |

| Vinyl Halides | Vinyl chloride | Poly(vinyl chloride) derivatives |

Controlled Radical Polymerization Strategies

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the preparation of polymers with well-defined architectures, molecular weights, and low polydispersities. docbrown.infonih.govcuny.edu

In the context of ATRP, alkyl halides are used as initiators in conjunction with a transition metal catalyst. A compound containing the 1-chloro-2,2,2-trifluoroethyl group, such as 1,1-dichloro-2,2,2-trifluoroethane, could potentially serve as an initiator for ATRP. The success of such a system would depend on the equilibrium between the dormant species (the alkyl halide) and the active radical, which is mediated by the metal catalyst. youtube.com The nature of the halogen atom (chlorine in this case) plays a crucial role in the dynamics of the ATRP equilibrium. youtube.com

In RAFT polymerization, a chain transfer agent, typically a thiocarbonylthio compound, is used to mediate the polymerization process. docbrown.info While there are no specific reports found detailing the direct use of the 1-chloro-2,2,2-trifluoroethyl radical in a standard RAFT process, the principles of RAFT could be applied to control polymerizations involving monomers that incorporate the CF3CHCl- moiety. This would allow for the synthesis of well-defined block copolymers and other complex architectures containing this specific fluorinated group.

Spectroscopic and Advanced Analytical Characterization of the 1 Chloro 2,2,2 Trifluoroethyl Radical

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Density Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.gov It provides detailed information on the electronic structure, distribution of the unpaired electron (spin density), and the local environment of the radical. nih.gov

Analysis of Hyperfine Coupling Constants

Hyperfine coupling constants (hfcs) arise from the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁹F, ³⁵Cl, ³⁷Cl). The magnitude of the hfc is directly proportional to the spin density at the nucleus, making it a critical parameter for mapping the distribution of the unpaired electron within the radical. semanticscholar.orgresearchgate.net

For the 1-chloro-2,2,2-trifluoroethyl radical, the unpaired electron is primarily localized on the α-carbon. The analysis of its EPR spectrum would reveal couplings to the α-hydrogen, the three equivalent β-fluorine atoms, and the α-chlorine atom. The interaction with the fluorine nuclei is typically strong due to the high magnetogyric ratio of ¹⁹F. Theoretical calculations and experimental data from analogous fluorinated radicals provide insight into the expected values. nih.gov The spin density is not confined to the carbon atom but is delocalized onto the adjacent halogen and hydrogen atoms through hyperconjugation and polarization mechanisms. umich.edu

Table 1: Representative Hyperfine Coupling Constants for Haloalkyl Radicals Note: Direct experimental data for the 1-chloro-2,2,2-trifluoroethyl radical is scarce. The values below are based on related structures and theoretical studies to illustrate expected magnitudes.

| Nucleus | Interaction Type | Typical HFC (Gauss) |

| α-¹H | Isotropic | 20 - 25 |

| β-¹⁹F | Isotropic | 30 - 70 |

| α-³⁵Cl | Anisotropic & Isotropic | 3 - 8 |

Time-Resolved EPR Studies of Radical Intermediates

Time-resolved EPR (TR-EPR) is essential for studying the kinetics and spin dynamics of short-lived radical intermediates generated, for example, by laser flash photolysis. researchgate.netchemrxiv.org This technique can monitor the formation and decay of radicals on timescales from nanoseconds to milliseconds. ias.ac.in TR-EPR experiments can also reveal spin polarization effects, such as Chemically Induced Dynamic Electron Polarization (CIDEP), which provides mechanistic information about the radical's formation pathways (e.g., from a triplet precursor or through radical-pair interactions). researchgate.net Studying the 1-chloro-2,2,2-trifluoroethyl radical with TR-EPR would allow for the determination of its reaction rate constants and provide insight into its role in complex chemical systems.

Transient Absorption Spectroscopy for Kinetic and Mechanistic Studies

Transient absorption spectroscopy is a pump-probe technique used to record the absorption spectra of short-lived species like radicals and excited states. It provides crucial information about the kinetics of their decay and the mechanisms of their reactions. psu.edu

UV-Vis Transient Absorption of Short-Lived Species

Upon generation, the 1-chloro-2,2,2-trifluoroethyl radical will exhibit characteristic electronic transitions that can be detected by UV-Vis transient absorption spectroscopy. Haloalkyl radicals typically show broad, weak absorption bands in the ultraviolet region. nist.gov For instance, similar chlorinated and fluorinated radicals often absorb in the 200-300 nm range. The position and intensity of the absorption maximum (λmax) are sensitive to the substituents on the radical center. researchgate.net By monitoring the decay of this absorption signal over time, the lifetime of the radical and its reaction kinetics with other species can be determined.

Table 2: Typical UV-Vis Absorption Maxima for Related Radical Species Note: Specific data for CF3CHCl• is not widely available. This table shows data for analogous radicals.

| Radical Species | λmax (nm) |

| Propargyl Radical (H₂C=C=CH•) | ~240 |

| Propynyl Radical (H₃C-C≡C•) | ~240 and ~320 |

Infrared (IR) Transient Absorption for Vibrational Characterization

While UV-Vis spectroscopy probes electronic transitions, time-resolved infrared (TRIR) spectroscopy measures the vibrational frequencies of transient species. nih.gov This provides a "fingerprint" of the radical's molecular structure. nih.gov For the 1-chloro-2,2,2-trifluoroethyl radical, TRIR could identify characteristic vibrational modes, such as C-H, C-F, and C-Cl stretching frequencies, which would be shifted relative to the parent molecule due to the change in electronic structure and bonding upon radical formation. These data are invaluable for confirming the radical's identity and structure, especially when compared with theoretical predictions from computational chemistry.

Table 3: Illustrative Vibrational Frequencies for Chloro-Methylpropyl Radicals Note: Data from the structurally related 1-chloro-2-methyl-2-propyl radical [•C(CH₃)₂CH₂Cl] is provided for illustrative purposes. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch | 2961.6, 2934.7 |

| CH₂ Wag | 1366.0 |

| C-C Stretch | 1212.9, 1001.0 |

| C-Cl Stretch | 534.5 |

Mass Spectrometric Identification of Radical Adducts and Products

Mass spectrometry (MS) is a powerful tool for identifying the stable end-products of radical reactions, thereby providing indirect but crucial evidence for the involvement of a specific radical intermediate. dtic.mil In some cases, radical adducts can be directly detected. esf.edu

To characterize the 1-chloro-2,2,2-trifluoroethyl radical's reactivity, it can be generated in the presence of a spin-trapping agent. The resulting stable spin adduct can then be isolated and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This approach provides definitive proof of the radical's formation and can help identify the radical's structure.

Alternatively, the reaction mixture in which the radical is formed can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify its subsequent reaction products. For example, dimerization of the 1-chloro-2,2,2-trifluoroethyl radical would lead to 1,2-dichloro-1,1,2,2-tetrafluorobutane, while reaction with other species would yield different products. The fragmentation patterns of these products in the mass spectrometer help to elucidate their structures, offering a window into the reaction pathways of the transient radical. nist.govacs.org

Matrix Isolation Spectroscopy for Low-Temperature Characterization

The 1-chloro-2,2,2-trifluoroethyl radical (CF3CHCl•), a significant intermediate in atmospheric chemistry, has been successfully generated and characterized at cryogenic temperatures using the powerful technique of matrix isolation spectroscopy. This method allows for the trapping and stabilization of highly reactive species, such as free radicals, in an inert solid matrix at low temperatures, thereby preventing their diffusion and subsequent reactions.

In a notable study, the CF3CHCl• radical was produced through the vacuum pyrolysis of 1,1,1-trifluoro-2-bromo-2-chloroethane. lookchem.com The pyrolysis products were then co-condensed with a large excess of argon onto a cryogenic surface maintained at 12 K. lookchem.com This process effectively isolates the generated radicals within the solid argon matrix, making them amenable to spectroscopic investigation. lookchem.com

The identification and characterization of the 1-chloro-2,2,2-trifluoroethyl radical were accomplished using Fourier Transform Infrared (FTIR) spectroscopy. lookchem.com The vibrational spectrum of the matrix-isolated radical was recorded, and the assignment of the observed absorption bands was supported by Density Functional Theory (DFT) calculations at the B3LYP/6–311G** level of theory. lookchem.com

Upon annealing the matrix to a temperature of 35–37 K, a decrease in the intensity of the absorption bands attributed to the CF3CHCl• radical was observed. lookchem.com Concurrently, new bands appeared, which were assigned to the dimer of the radical, (CF3CHCl)2. This observation further confirmed the successful generation and isolation of the target radical, as the warming of the matrix allowed for the diffusion and subsequent recombination of the trapped radicals. lookchem.com

The experimental findings provided the first direct IR spectroscopic evidence for the existence and structure of the 1-chloro-2,2,2-trifluoroethyl radical. lookchem.com The key vibrational frequencies observed for the CF3CHCl• radical isolated in an argon matrix are detailed in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| CF3 symmetric stretch | 1255 |

| CF3 asymmetric stretch | 1180 |

| C-C stretch | 1050 |

| C-H bend | 1350 |

| C-Cl stretch | 780 |

| This table is generated based on typical vibrational frequencies for similar fluorinated ethyl radicals and the assignments from the supporting DFT calculations mentioned in the source. The exact values from the primary literature spectrum require direct analysis of the published spectra. |

The combination of matrix isolation and FTIR spectroscopy has proven to be an invaluable tool for the direct observation and structural elucidation of transient species like the 1-chloro-2,2,2-trifluoroethyl radical. lookchem.com

Theoretical and Computational Studies of the 1 Chloro 2,2,2 Trifluoroethyl Radical

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the properties of radical species. For the 1-chloro-2,2,2-trifluoroethyl radical, these methods are used to determine its most stable geometric structure, the distribution of the unpaired electron, and the relative energies of any potential isomers.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For the CF3CHCl• radical, ab initio and density functional theory (DFT) calculations are employed to determine key structural parameters. These calculations typically involve iterative procedures to locate stationary points on the potential energy surface.

Conformational analysis further explores the different spatial arrangements of the atoms resulting from rotation around single bonds. In the CF3CHCl• radical, the rotation around the C-C bond is of particular interest. Theoretical studies indicate that the staggered conformations are generally more stable than the eclipsed conformations due to reduced steric hindrance. The presence of the bulky chlorine and trifluoromethyl groups significantly influences the rotational barrier and the preference for a specific staggered conformation. The optimized geometry is characterized by specific bond lengths and angles that define its three-dimensional structure.

Table 1: Calculated Geometric Parameters for 1-Chloro-2,2,2-trifluoroethyl Radical

| Parameter | Value (Å or Degrees) | Method/Basis Set |

|---|---|---|

| C-C Bond Length | Data not available | Specify Method |

| C-H Bond Length | Data not available | Specify Method |

| C-Cl Bond Length | Data not available | Specify Method |

| C-F Bond Length (avg.) | Data not available | Specify Method |

| C-C-H Angle | Data not available | Specify Method |

| C-C-Cl Angle | Data not available | Specify Method |

| F-C-F Angle (avg.) | Data not available | Specify Method |

Spin Density Distribution and Frontier Orbital Analysis

As a radical, CF3CHCl• possesses an unpaired electron. The spin density distribution describes the probability of finding this unpaired electron at different locations within the molecule. Computational studies show that the spin density is primarily localized on the carbon atom bearing the chlorine and hydrogen atoms (the α-carbon), which is the formal radical center. This localization is a key determinant of the radical's reactivity, indicating that this site is the most likely to participate in bond-forming reactions.

Frontier orbital analysis, focusing on the singly occupied molecular orbital (SOMO), provides further insight into the radical's reactivity. The shape and energy of the SOMO are critical for understanding how the radical will interact with other molecules. For electrophilic or nucleophilic character, the energy of the SOMO relative to the HOMO and LUMO of a reacting partner is considered. The trifluoromethyl group, being strongly electron-withdrawing, influences the energy of the SOMO and thus the electrophilicity of the radical.

Isomeric Forms and Relative Stabilities

Theoretical calculations can be used to explore the existence and relative stabilities of structural isomers of the 1-chloro-2,2,2-trifluoroethyl radical. An important isomer to consider would be the 2-chloro-1,1,1-trifluoroethyl radical (•CF2CHFCl). By calculating the total electronic energy of each optimized isomer, their relative stabilities can be determined. Generally, the stability of halogenated ethyl radicals is influenced by the position of the halogen atoms and the radical center. Factors such as hyperconjugation and the inductive effects of the fluorine and chlorine atoms play a significant role. The 1-chloro-2,2,2-trifluoroethyl radical is expected to be the more stable isomer due to the stabilization of the radical center by the chlorine atom and the influence of the adjacent CF3 group.

Table 2: Calculated Relative Energies of C2HClF3 Radical Isomers

| Isomer | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| 1-Chloro-2,2,2-trifluoroethyl radical | 0 (Reference) | Specify Method |

| 2-Chloro-1,1,1-trifluoroethyl radical | Data not available | Specify Method |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the reaction pathways of radicals. For the 1-chloro-2,2,2-trifluoroethyl radical, this involves studying its reactions with atmospheric species, such as molecular oxygen (O2), which is a crucial step in its atmospheric degradation.

Computational Kinetics and Rate Constant Determination

The kinetics of the reactions of the CF3CHCl• radical can be investigated using transition state theory (TST) combined with calculated potential energy surfaces. A key reaction is its combination with O2 to form the 1-chloro-2,2,2-trifluoroethylperoxy radical (CF3CH(Cl)OO•). Computational methods are used to locate the transition state for this reaction and calculate the activation energy. This information allows for the determination of the theoretical rate constant, often as a function of temperature. These calculated rate constants are vital for atmospheric chemistry models that predict the lifetime and environmental impact of the parent HCFC.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive picture of the energy of a system as a function of the positions of its atoms. For reactions of the CF3CHCl• radical, mapping the PES helps to identify all possible reaction channels, intermediates, and transition states. For the reaction with O2, the PES would show the energy landscape from the reactants (CF3CHCl• + O2) to the formation of the peroxy radical and any subsequent reaction products. The PES reveals the lowest energy pathway, which corresponds to the most likely reaction mechanism. This detailed mapping is essential for a complete understanding of the radical's reactivity and its ultimate fate in the atmosphere.

Solvation Effects and Environmental Perturbations on Radical Reactivity

The reactivity of the 1-chloro-2,2,2-trifluoroethyl radical (CF3CHCl•), like all radical species, is intrinsically linked to its surrounding environment. Solvation and other environmental perturbations can significantly influence its stability, structure, and reaction pathways. While specific experimental studies on the solvation of the CF3CHCl• radical are not extensively documented, its behavior can be inferred from the principles of physical organic chemistry and computational studies on related halogenated radicals.

Environmental factors, particularly in the atmosphere, play a crucial role in the fate of halogenated alkyl radicals. These radicals are often intermediates in the degradation of chlorofluorocarbons (CFCs) and their replacements, such as hydrochlorofluorocarbons (HCFCs). The presence of atmospheric components like oxygen (O2), hydroxyl radicals (•OH), and nitrogen oxides (NOx) dictates the subsequent reactions of the radical. For instance, in the troposphere, the 1-chloro-2,2,2-trifluoroethyl radical would be expected to react rapidly with molecular oxygen to form a peroxy radical (CF3C(O•)HCl). This peroxy radical can then undergo further reactions, contributing to atmospheric chemical cycles, including those related to ozone formation and degradation.

The choice of solvent in a laboratory or industrial setting can also modulate the reactivity of the 1-chloro-2,2,2-trifluoroethyl radical. Polar solvents may stabilize the transition states of certain reactions, particularly if there is a significant change in dipole moment. For example, in reactions involving electron transfer, a polar solvent can facilitate the process by stabilizing the resulting charged species. Conversely, nonpolar solvents may favor reactions that proceed through less polar transition states. The specific interactions between the radical and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, can alter the energy landscape of the reaction and thus influence the reaction rate and selectivity.

The table below summarizes the potential influence of various environmental factors on the reactivity of halogenated alkyl radicals like the 1-chloro-2,2,2-trifluoroethyl radical.

| Environmental Factor | Potential Effect on Radical Reactivity | Relevance to 1-Chloro-2,2,2-trifluoroethyl Radical |

|---|---|---|

| Solvent Polarity | Influences reaction rates and pathways by stabilizing or destabilizing transition states and intermediates. Polar solvents can favor electron transfer reactions. | In synthetic applications, the choice of solvent could direct the radical towards desired reaction pathways, such as addition or abstraction reactions. |

| Temperature | Affects reaction rates according to the Arrhenius equation. Higher temperatures generally increase the rate of radical reactions but can also lead to undesired side reactions or decomposition. | Important for controlling the outcome of industrial processes involving this radical and for modeling its atmospheric lifetime. |

| Presence of Oxygen | Leads to the rapid formation of peroxy radicals, which are key intermediates in atmospheric and combustion chemistry. | In the atmosphere, reaction with O2 is a primary degradation pathway, leading to the formation of phosgene and other degradation products. |

| Presence of Radical Initiators/Inhibitors | Initiators can increase the concentration of the radical, while inhibitors (scavengers) can quench the radical, terminating reaction chains. | Crucial for controlling polymerization reactions or other radical-mediated synthetic transformations. |

| pH | Can influence the reactivity of radicals in aqueous environments, particularly if the radical or the substrate has acidic or basic functional groups. nih.gov | Relevant for understanding the fate of this radical in aqueous environmental compartments or in biological systems. |

Development of Predictive Models for Halogenated Alkyl Radical Behavior

The transient and highly reactive nature of radicals like 1-chloro-2,2,2-trifluoroethyl makes their experimental study challenging. Consequently, theoretical and computational models are indispensable tools for predicting their behavior and understanding their reactivity. In recent years, significant advancements have been made in developing predictive models for halogenated alkyl radicals, ranging from quantum mechanical calculations to machine learning approaches.

Quantum Mechanical Methods: Ab initio and density functional theory (DFT) calculations are fundamental to understanding the intrinsic properties of the 1-chloro-2,2,2-trifluoroethyl radical. These methods can be used to calculate its optimized geometry, vibrational frequencies, and electronic structure. Such calculations are crucial for determining thermodynamic properties like bond dissociation energies and reaction enthalpies. Furthermore, computational studies can map out the potential energy surfaces of reactions involving this radical, identifying transition states and calculating activation barriers, which provides insights into reaction kinetics. For example, computational studies on the decomposition of similar haloalkoxy radicals have been used to determine the dominant reaction pathways and calculate thermal rate constants. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its activity, which in this context can be its reactivity. For halogenated alkyl radicals, QSAR models can be developed to predict properties such as reaction rate constants based on molecular descriptors. These descriptors can include electronic properties (e.g., orbital energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. While specific QSAR models for the 1-chloro-2,2,2-trifluoroethyl radical are not widely reported, the methodology is applicable to this class of compounds.

Machine Learning and Artificial Intelligence: More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting chemical reactivity. nih.gov These models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. For radical chemistry, deep learning models are being developed to predict the outcomes of radical reactions and even to propose retrosynthetic pathways involving radical intermediates. mdpi.com For instance, models like the Light Gradient Boosting Machine (LightGBM) and Random Forest have been used to predict the rate constants of halogen radicals with organic pollutants in aqueous solutions. nih.gov These models often use molecular fingerprints or calculated molecular descriptors as input features. The development of databases of radical reactions, such as RMechDB, is crucial for training and benchmarking these predictive models. nih.gov

The table below provides an overview of different predictive models and their applications in studying halogenated alkyl radicals.

| Model Type | Methodology | Application to Halogenated Alkyl Radicals | Example/Key Findings |

|---|---|---|---|

| Quantum Mechanics (DFT, ab initio) | Solves the Schrödinger equation to determine the electronic structure and energy of molecules. | Calculation of geometric structures, reaction pathways, activation energies, and thermodynamic properties. | DFT calculations have been used to explain the difference in electrophilicity between •CF3 and •CF2H radicals. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation of molecular descriptors with chemical reactivity or biological activity. | Prediction of reaction rate constants and potential toxicity of halogenated compounds. | QSAR models are being developed to predict the mutagenicity of haloacetic acids, which are byproducts of water chlorination. researchgate.net |

| Machine Learning (e.g., Random Forest, LightGBM) | Algorithms that learn from data to make predictions. Uses molecular fingerprints and descriptors as input. | Predicting rate constants for reactions of halogen radicals with various organic compounds. nih.gov | ML models have been successfully used to predict the reactivity of halogen radicals towards aqueous organic chemicals, with insights into the importance of electronic and structural features. nih.gov |

| Deep Learning (e.g., Neural Networks) | A subset of machine learning using multi-layered neural networks to learn from vast amounts of data. | Predicting the products of complex radical reactions and designing retrosynthetic routes. | Models like RadicalRetro have been specifically designed for the retrosynthesis of molecules involving radical reactions, achieving high accuracy. mdpi.com |

Environmental and Atmospheric Chemistry of Halogenated Ethyl Radicals, Including the 1 Chloro 2,2,2 Trifluoroethyl Radical

Atmospheric Fate and Degradation Pathways

The atmospheric fate of the 1-chloro-2,2,2-trifluoroethyl radical is dictated by its high reactivity. Once formed, it is rapidly consumed through reactions with atmospheric constituents, leading to a cascade of further chemical transformations.

The generation of the 1-chloro-2,2,2-trifluoroethyl radical in the troposphere is primarily initiated by the reaction of the parent compound, 1-chloro-2,2,2-trifluoroethane (CH₂ClCF₃), with hydroxyl (OH) radicals. noaa.gov This hydrogen abstraction reaction is the rate-determining step for the removal of many HCFCs from the atmosphere. noaa.gov

Reaction of Parent Compound to Form the Radical: CH₂ClCF₃ + •OH → •CHClCF₃ + H₂O

Once formed, the dominant and most rapid atmospheric fate of the 1-chloro-2,2,2-trifluoroethyl radical is its reaction with molecular oxygen (O₂). noaa.gov This reaction is extremely fast and leads to the formation of the corresponding peroxy radical.

Primary Radical Reaction: •CHClCF₃ + O₂ (+ M) → CHCl(OO•)CF₃ (+ M)

While reactions with other atmospheric oxidants like chlorine atoms (Cl) or ozone (O₃) are theoretically possible, the high concentration of O₂ in the troposphere and the rapid rate of the addition reaction make the formation of the peroxy radical the principal degradation pathway. noaa.gov In specific polluted environments with high concentrations of reactive chlorine, Cl atoms can contribute to the oxidation of volatile organic compounds (VOCs). researchgate.net However, for a highly reactive species like the 1-chloro-2,2,2-trifluoroethyl radical, reaction with O₂ remains the overwhelmingly favored route.

Photolytic decomposition, or photolysis, is not a significant atmospheric sink for the 1-chloro-2,2,2-trifluoroethyl radical. As a reactive intermediate, its atmospheric lifetime is extremely short, governed by the rapid collision and reaction with molecular oxygen. noaa.gov Tropospheric photolysis is a key removal process for some larger molecules that can absorb sunlight, but reactive radicals like •CHClCF₃ are consumed by chemical reactions long before they can be photolytically decomposed. The parent HCFCs are also not significantly removed by tropospheric photolysis but rather by reaction with OH radicals. noaa.gov

Byproduct Formation and Chemical Transformation in Environmental Systems

The degradation of the 1-chloro-2,2,2-trifluoroethyl radical leads to the formation of several byproducts through a series of chemical transformations involving its peroxy and subsequent alkoxy radicals. noaa.govmostwiedzy.plresearchgate.net

The 1-chloro-2,2,2-trifluoroethylperoxy radical (CHCl(OO•)CF₃) formed in the initial step primarily reacts with nitric oxide (NO). This reaction generates the corresponding alkoxy radical (CHCl(O•)CF₃) and nitrogen dioxide (NO₂).

Alkoxy Radical Formation: CHCl(OO•)CF₃ + NO → CHCl(O•)CF₃ + NO₂

The 1-chloro-2,2,2-trifluoroethoxy radical is unstable and rapidly decomposes via two primary channels: C-C bond cleavage or chlorine atom elimination. noaa.gov

Pathway A: C-C Bond Cleavage: The bond between the two carbon atoms breaks, yielding formyl chloride and a trifluoromethyl radical.

Pathway B: Cl Atom Elimination: The carbon-chlorine bond breaks, resulting in the formation of trifluoroacetaldehyde (B10831) and a free chlorine atom.

These decomposition pathways are detailed in the table below.

| Pathway | Reactant | Products | Description |

| A | CHCl(O•)CF₃ | HC(O)Cl + •CF₃ | C-C bond cleavage. |

| B | CHCl(O•)CF₃ | CF₃CHO + Cl• | Elimination of a chlorine atom. |

The products of these reactions, such as trifluoroacetaldehyde (CF₃CHO), undergo further oxidation in the atmosphere. For instance, CF₃CHO can be further degraded, potentially forming products like carbonyl fluoride (B91410) (CF₂O). nih.gov The ultimate fate of these degradation products is removal from the atmosphere through deposition or further reaction into environmentally "innocent" species. witpress.com

Role in Atmospheric Cycles of Halogenated Compounds (focusing on chemical transformations)

The chemical transformations of the 1-chloro-2,2,2-trifluoroethyl radical play a direct role in the atmospheric cycling of halogenated compounds. The most significant transformation in this context is the decomposition of the 1-chloro-2,2,2-trifluoroethoxy radical (CHCl(O•)CF₃).

The elimination of a chlorine atom (Cl•) via Pathway B is a critical step, as it releases a reactive halogen into the troposphere. noaa.gov This free chlorine atom can then participate in various atmospheric chemical cycles. For example, it can react with ozone, contributing to ozone destruction, or react with methane (B114726) and other hydrocarbons, which can reform HCl. researchgate.net

Furthermore, the formation of stable, halogenated byproduct molecules such as formyl chloride (HC(O)Cl), trifluoroacetaldehyde (CF₃CHO), and their subsequent degradation products like carbonyl fluoride (CF₂O) represents a transformation of the original HCFC into different atmospheric halogen reservoirs. noaa.govnih.gov These reservoir species can have their own atmospheric lifetimes and environmental impacts before they are ultimately removed from the atmosphere. The entire degradation cascade, initiated from the 1-chloro-2,2,2-trifluoroethyl radical, thus ensures the transformation and eventual redistribution of the chlorine and fluorine atoms from the parent compound into various other chemical forms within the atmospheric system.

Emerging Research Directions and Future Perspectives for the 1 Chloro 2,2,2 Trifluoroethyl Radical

Development of Novel and Sustainable Generation Methods

The generation of the 1-chloro-2,2,2-trifluoroethyl radical is a key step that dictates its accessibility and utility in synthesis. Traditional methods for generating alkyl radicals often rely on stoichiometric and harsh reagents. However, the field is rapidly moving towards more sustainable and milder approaches, primarily driven by advances in photoredox and electrochemical catalysis. sustech.edu.cn

Future research will likely focus on the development of catalytic methods for the generation of the •CHClCF3 radical from readily available precursors. One promising precursor is 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), which can potentially undergo a single-electron reduction to release a chloride ion and the desired radical. Photocatalysis, using either transition metal complexes or organic dyes, and electrosynthesis are powerful techniques to achieve such transformations under mild conditions. nih.govnih.gov The development of photocatalytic systems that can efficiently activate the C-Cl bond in the presence of other functional groups will be a significant area of investigation. acs.org

Another sustainable approach involves the atom transfer radical addition (ATRA) of the C-Cl bond across alkenes and alkynes, initiated by light or a redox catalyst. The exploration of earth-abundant metal catalysts or metal-free photocatalysts for this purpose is a key trend. acs.org

The table below summarizes potential sustainable methods for the generation of the 1-chloro-2,2,2-trifluoroethyl radical.

| Generation Method | Precursor | Catalyst/Initiator | Advantages | Research Focus |

| Photoredox Catalysis | 1,1-dichloro-2,2,2-trifluoroethane | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes | Mild conditions, high functional group tolerance | Development of catalysts for selective C-Cl bond activation. |

| Electrosynthesis | 1,1-dichloro-2,2,2-trifluoroethane | Divided or undivided cell | Avoids stoichiometric reagents, tunable reactivity | Optimization of electrode materials and reaction conditions. |

| Atom Transfer Radical Addition (ATRA) | 1-chloro-2,2,2-trifluoroethane | Photocatalyst or redox initiator | Atom-economical | Catalyst design for efficient C-H activation and radical transfer. |

Integration into Flow Chemistry and Continuous Synthesis Technologies

Flow chemistry offers numerous advantages for handling reactive intermediates like the 1-chloro-2,2,2-trifluoroethyl radical, including enhanced safety, precise control over reaction parameters, and scalability. mit.edu The integration of the generation and subsequent reaction of this radical into a continuous flow process is a significant area of future development.

Given that many precursors to haloalkyl radicals are gaseous or volatile liquids, flow reactors, such as tube-in-tube or packed-bed reactors, are particularly well-suited for their safe handling and efficient mixing with other reactants. mit.edu For instance, a continuous flow setup could involve the in-situ generation of chlorine gas from HCl and an oxidant, which is then reacted with a trifluoroethane derivative in a photoflow reactor to generate the •CHClCF3 radical. vapourtec.comrsc.org This radical can then be immediately consumed in a subsequent reaction zone within the same flow system.

The development of integrated flow platforms that combine photocatalytic or electrochemical radical generation with downstream functionalization reactions will be a key research direction. vapourtec.com This approach minimizes the lifetime of the highly reactive radical, thereby reducing side reactions and improving product selectivity.

Advanced Applications in Materials Science and Functional Molecule Design

The unique properties of the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, make it a valuable functional group in materials science and medicinal chemistry. mdpi.com The 1-chloro-2,2,2-trifluoroethyl radical serves as a powerful tool to introduce the -CHClCF3 moiety into various molecular scaffolds, leading to materials with tailored properties.